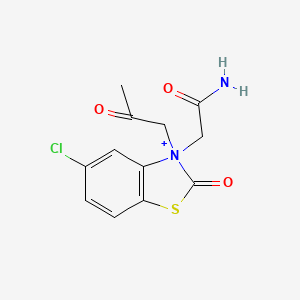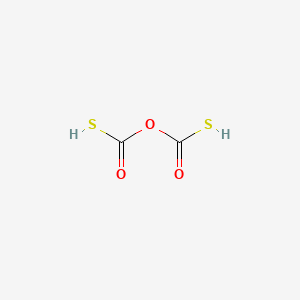
Dithiodicarbonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dithiodicarbonic acid is an organosulfur compound with the formula ( \text{C}_2\text{H}_2\text{O}_2\text{S}_2 ) It is characterized by the presence of two sulfur atoms and two carbonyl groups, making it a unique dicarboxylic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dithiodicarbonic acid can be synthesized through the oxidation of xanthates. For instance, the oxidation of sodium ethylxanthate or potassium ethylxanthate can yield this compound . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: Dithiodicarbonic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acids or other sulfur-containing derivatives.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce thiols.
Applications De Recherche Scientifique
Dithiodicarbonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other sulfur-containing compounds and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mécanisme D'action
The mechanism of action of dithiodicarbonic acid involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metals, which can then participate in catalytic or inhibitory processes. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Dithiocarbamates: These compounds also contain sulfur and have similar coordination properties, making them useful in similar applications.
Dicarboxylic Acids: Compounds like oxalic acid and succinic acid share the dicarboxylic acid structure but lack the sulfur atoms, leading to different chemical behaviors.
Uniqueness: Dithiodicarbonic acid’s uniqueness lies in its combination of sulfur and carbonyl groups, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in applications requiring strong metal-binding capabilities and specific reactivity patterns.
Propriétés
Numéro CAS |
33305-36-1 |
|---|---|
Formule moléculaire |
C2H2O3S2 |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
sulfanylcarbonyloxymethanethioic S-acid |
InChI |
InChI=1S/C2H2O3S2/c3-1(6)5-2(4)7/h(H,3,6)(H,4,7) |
Clé InChI |
XUGRKBHZKBMIIL-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(OC(=O)S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



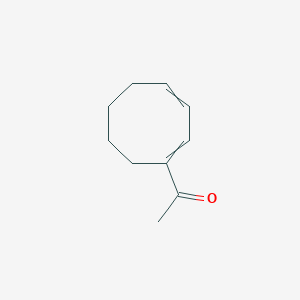
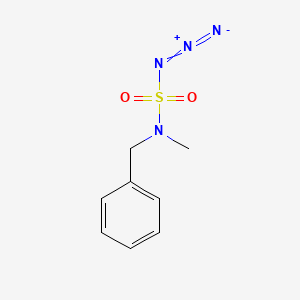
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683634.png)
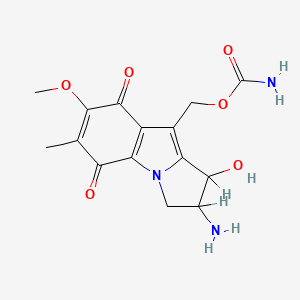
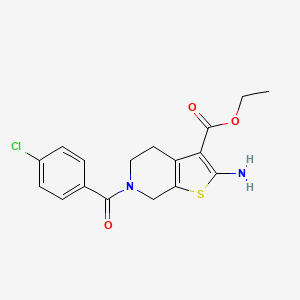
![2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14683648.png)
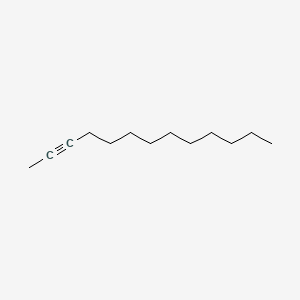
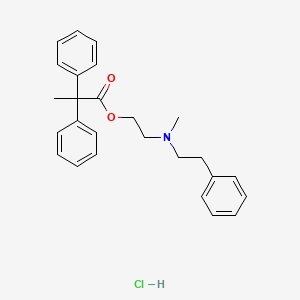
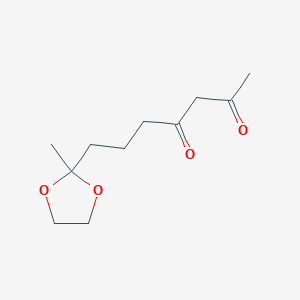


![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)
